Home > Products > Screening Compounds P135588 > Brain natriuretic peptide, porcine
Brain natriuretic peptide, porcine - 117217-27-3

Brain natriuretic peptide, porcine

Catalog Number: EVT-453600
CAS Number: 117217-27-3
Molecular Formula: C143H246N50O42S4
Molecular Weight: 3466.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brain natriuretic peptide is synthesized predominantly in the ventricular myocardium of the heart, although it was first isolated from porcine brain tissue. Its gene, NPPB, is located on chromosome 1 in humans and encodes a precursor protein known as proBNP. This classification places brain natriuretic peptide within the broader category of cardiac natriuretic peptides, which play crucial roles in fluid balance and blood pressure regulation .

Synthesis Analysis

The synthesis of brain natriuretic peptide begins with the transcription of the NPPB gene, producing a 134-amino acid preprohormone known as preproBNP. Following this, a 26-amino acid signal peptide is cleaved off to form the prohormone proBNP, which consists of 108 amino acids. The proBNP is then processed by specific convertases (likely furin or corin) to yield the biologically active 32-amino acid brain natriuretic peptide (BNP-32) and the inactive N-terminal fragment (NT-proBNP) in equimolar amounts .

Key parameters influencing BNP synthesis include:

  • Stimuli: Increased myocardial wall stress due to volume overload or pressure overload triggers BNP production.
  • Regulatory Factors: Pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α enhance BNP synthesis .
Molecular Structure Analysis

Brain natriuretic peptide consists of 32 amino acids with a specific sequence that allows it to bind effectively to its receptors. The molecular structure includes:

  • Disulfide Bonds: These are critical for maintaining the three-dimensional conformation necessary for receptor binding.
  • Glycosylation: The precursor proBNP is an O-linked glycoprotein, which may influence its stability and activity in circulation .

The molecular weight of BNP-32 is approximately 3.4 kDa. Its structure is homologous to other natriuretic peptides but distinct enough to confer unique physiological effects .

Chemical Reactions Analysis

Brain natriuretic peptide participates in various biochemical reactions:

  • Cleavage Reactions: ProBNP is cleaved into BNP-32 and NT-proBNP by proteolytic enzymes. This processing can be influenced by factors such as glycosylation and cellular stress.
  • Binding Reactions: BNP binds to natriuretic peptide receptors (NPR-A, NPR-B, NPR-C), initiating signaling cascades that lead to vasodilation and diuresis .

Additionally, BNP undergoes degradation via neutral endopeptidase and other peptidases, which affects its bioavailability and functionality in plasma .

Mechanism of Action

The mechanism of action for brain natriuretic peptide involves binding to specific receptors on target cells:

  • Receptor Activation: BNP primarily activates NPR-A and NPR-B receptors, leading to increased intracellular cyclic guanosine monophosphate levels.
  • Physiological Effects: This activation results in vasodilation, inhibition of renin and aldosterone secretion, diuresis, and decreased systemic vascular resistance. These effects collectively contribute to lowering blood pressure and alleviating heart failure symptoms .

The biological half-life of BNP is approximately 20 minutes, which allows for rapid physiological responses while also necessitating efficient clearance mechanisms .

Physical and Chemical Properties Analysis

Brain natriuretic peptide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polypeptide nature.
  • Stability: The peptide is relatively stable under physiological conditions but can be susceptible to proteolytic degradation.
  • Molecular Weight: Approximately 3.4 kDa for BNP-32; larger forms exist as precursors.

These properties are critical for its function as a biomarker in clinical settings where accurate measurement of BNP levels can indicate cardiac stress or failure .

Applications

Brain natriuretic peptide has significant clinical applications:

  • Cardiovascular Biomarker: It serves as a diagnostic tool for heart failure; elevated levels indicate myocardial stress or dysfunction.
  • Monitoring Treatment Efficacy: Changes in BNP levels can guide treatment decisions in heart failure management.
  • Research Applications: Studies on BNP contribute to understanding cardiovascular physiology and pathophysiology, as well as potential therapeutic targets for heart disease .
Historical Discovery & Nomenclature

Initial Identification in Porcine Brain Tissue (1988)

The discovery of porcine brain natriuretic peptide (BNP) originated from targeted research on natriuretic peptides in mammalian neural tissues. In 1988, Sudoh and colleagues isolated a novel peptide from porcine brain extracts, distinct from atrial natriuretic peptide (ANP). This 26-amino acid peptide, designated "brain natriuretic peptide" (BNP-26), exhibited structural homology with ANP—particularly a conserved 17-residue ring formed by a disulfide bond between cysteine residues at positions 4 and 20. Functionally, it induced potent diuretic, natriuretic, and vasorelaxant effects in animal models, mirroring ANP’s biological activities [1] [3] [7].

The identification process involved biochemical purification techniques, including high-performance liquid chromatography (HPLC) and amino acid sequencing. The peptide’s sequence was determined as:Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr [7]. This discovery was pivotal as it revealed a new member of the natriuretic peptide family and suggested potential neuroendocrine roles beyond cardiac physiology.

Table 1: Key Characteristics of Initially Discovered Porcine BNP-26

PropertyDetail
Isolation SourcePorcine brain tissue extracts
Year Identified1988
Amino Acid Length26 residues
Key Structural Motif17-amino-acid ring with Cys4-Cys20 disulfide bond
Primary ActionsNatriuresis, diuresis, vasodilation

Reclassification as a Cardiac Hormone: Ventricular Localization in Porcine Models

Subsequent investigations in 1989–1991 fundamentally altered the understanding of BNP’s physiological relevance. Using cDNA probes encoding porcine BNP, researchers identified homologous genes in canine and human cardiac tissues. In porcine models, in situ hybridization and immunohistochemistry revealed that BNP expression was not confined to the brain but was exceptionally abundant in cardiac ventricles. Ventricular cardiomyocytes demonstrated significant BNP messenger RNA transcription and peptide storage, particularly under hemodynamic stress [2] [3] [6].

This cardiac localization was functionally consequential. Unlike ANP (primarily stored in atrial granules), BNP synthesis in ventricles was transcriptionally regulated by myocardial stretch and volume overload. ProBNP (the 108-amino-acid precursor) underwent enzymatic cleavage to release biologically active BNP-32 and inert NT-proBNP. The predominance of ventricular BNP in pigs established it as a cardiac-derived hormone, dynamically responsive to ventricular pressure changes [1] [6] [10].

Evolution of Terminology: From "Brain" to "B-Type" Natriuretic Peptide

The nomenclature shift from "brain" to "B-type" natriuretic peptide reflected accumulating evidence of its cardiocentric origin. By the early 1990s, studies confirmed that:

  • Circulating BNP in pigs and humans originated predominantly from the heart, not the brain [1] [8].
  • Ventricular BNP secretion correlated with the severity of heart failure, establishing its role as a cardiac biomarker [6] [9].
  • The peptide family expanded to include ANP (A-type), BNP (B-type), and CNP (C-type), necessitating functional rather than anatomical naming [8] [9].

The term "B-type" was formally adopted to denote its sequence homology and receptor specificity (activation of natriuretic peptide receptor-A), distinguishing it from ANP and CNP while acknowledging its primary cardiac source. This reclassification aligned with the peptide’s evolutionary conservation across mammals and its endocrine function in cardiovascular homeostasis [1] [7] [9].

Table 2: Chronology of Key Discoveries in Porcine BNP Research

YearDiscoverySignificance
1988Isolation of BNP-26 from porcine brainIdentified a novel natriuretic peptide with vasoactive properties
1989Cloning of porcine BNP cDNAEnabled detection of BNP homologs in cardiac tissues across species
1990Localization of BNP in porcine ventriclesShifted focus from neural to cardiac sources
1991Characterization of ventricular BNP secretion dynamicsEstablished role in myocardial stress response

Biochemical Distinctions: Porcine vs. Human BNP

Porcine BNP exhibits significant structural differences from human BNP. While human BNP is a 32-amino-acid peptide (BNP-32), the initially isolated porcine form was BNP-26. Key variations include:

  • Sequence Divergence: The C-terminal segment of porcine BNP-26 lacks six residues present in human BNP-32 [7].
  • Precursor Processing: Porcine proBNP cleavage yields BNP-26, whereas human proBNP processing results in BNP-32 [1] [4].
  • Functional Implications: Despite structural differences, both forms bind natriuretic peptide receptor-A and induce cGMP-mediated vasodilation and natriuresis, underscoring conserved physiological roles [4] [8].

These interspecies variations highlight the importance of model-specific characterization when extrapolating experimental findings.

Properties

CAS Number

117217-27-3

Product Name

Brain natriuretic peptide, porcine

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C143H246N50O42S4

Molecular Weight

3466.1 g/mol

InChI

InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1

InChI Key

FDDRPVDFHFQYQZ-OAQDCNSJSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N

Synonyms

BNP-26
brain natriuretic peptide, porcine
brain natriuretic peptide-32, porcine
porcine brain natriuretic peptide-32

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.